Carbazomycin D

Description

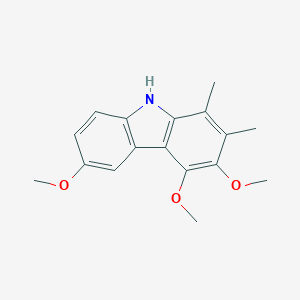

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVRXRXZUJFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148370 | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-63-8 | |

| Record name | Carbazomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Carbazomycin D: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin D is a naturally occurring carbazole alkaloid that has garnered interest within the scientific community due to its diverse biological activities. As a member of the carbazomycin family, first isolated from Streptomyces species, it exhibits a unique chemical architecture that contributes to its potential as a lead compound in drug discovery. This technical guide provides an in-depth look at the chemical structure, properties, and synthesis of Carbazomycin D, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Properties

Carbazomycin D is chemically identified as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole. Its structure features a tricyclic carbazole core, which consists of two benzene rings fused to a central nitrogen-containing pyrrole ring. This aromatic system is further substituted with three methoxy groups and two methyl groups, contributing to its specific physicochemical and biological properties.

The key identifiers and properties of Carbazomycin D are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | [1][2] |

| CAS Number | 108073-63-8 | [1][2] |

| Molecular Formula | C17H19NO3 | [1][2] |

| Molecular Weight | 285.34 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Purity | >95% by HPLC | [1] |

| Storage Temperature | -20°C | [1][3] |

| Solubility | Soluble in methanol or DMSO | [1] |

Biological Activity and Mechanism of Action

Carbazomycin D has demonstrated a range of biological activities, including antituberculosis and antimalarial properties.[3] It also exhibits weak antifungal and antibacterial effects.[1] The cytotoxic effects of Carbazomycin D against several human cancer cell lines have also been reported.

The following table summarizes the reported bioactivity data for Carbazomycin D:

| Activity Type | Target | Measurement | Value | Reference |

| Antifungal | Trichophyton asteroides | MIC | 100 µg/mL | [2] |

| Trichophyton mentagrophytes | MIC | 100 µg/mL | [2] | |

| Antitubercular | Mycobacterium tuberculosis | IC50 | 25 µg/mL | [2] |

| Cytotoxicity | MCF-7 (breast cancer) | IC50 | 21.3 µg/mL | [2] |

| KB (oral cancer) | IC50 | 33.2 µg/mL | [2] | |

| NCI H187 (lung cancer) | IC50 | 12.9 µg/mL | [2] | |

| Vero (normal kidney cells) | IC50 | 34.3 µg/mL | [2] |

While the precise signaling pathways modulated by Carbazomycin D are not yet fully elucidated, some studies on related carbazole compounds suggest potential interactions with G-protein coupled receptors (GPCRs) and effects on the phosphorylation of kinases such as AKT and c-RAF. However, further research is required to determine the specific molecular mechanisms of Carbazomycin D.

Experimental Protocols

Isolation from Natural Sources

The original isolation of Carbazomycin D was from the cultured broth of Streptoverticillium ehimense.[1] A general protocol for the isolation of carbazomycins from a microbial culture involves the following steps:

-

Fermentation: Culturing of the Streptomyces strain in a suitable nutrient-rich medium to promote the production of secondary metabolites, including Carbazomycin D.

-

Extraction: Separation of the mycelium from the culture broth by filtration or centrifugation. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: For further purification.

-

High-Performance Liquid Chromatography (HPLC): Often a final step to achieve high purity of the isolated compound.

-

-

Structure Elucidation: The structure of the purified Carbazomycin D is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Total Synthesis

Several total syntheses of Carbazomycin D have been reported, providing a reliable source of the compound for further research and circumventing the challenges of natural product isolation. A recent gram-scale synthesis provides an efficient route.[4][5] The general workflow for the total synthesis is outlined below.

Caption: Total synthesis workflow for Carbazomycin D.

A key strategy in the total synthesis of Carbazomycin D involves the construction of the multiply substituted carbazole core.[4][5] This is often achieved through an aryne-mediated carbazole formation followed by methylation.[4][5] Subsequent regioselective demethylation and methylation steps can yield Carbazomycin A.[4][5] The final step to obtain Carbazomycin D is the installation of an additional methoxy group.[4][5]

Conclusion

Carbazomycin D remains a molecule of significant interest for its potential therapeutic applications. The established protocols for its total synthesis provide a foundation for the generation of analogs and further structure-activity relationship studies. Future research will likely focus on elucidating its precise mechanism of action and exploring its efficacy in preclinical models of disease. This guide provides a foundational understanding of Carbazomycin D for researchers aiming to build upon the existing knowledge of this intriguing natural product.

References

The Discovery and Isolation of Carbazomycin D from Streptoverticillium ehimense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Carbazomycin D, a minor carbazole alkaloid produced by the actinomycete Streptoverticillium ehimense. This document details the experimental protocols for fermentation, extraction, and purification, and presents a comprehensive summary of the spectroscopic data that led to the elucidation of its structure.

Introduction

Carbazoles are a class of heterocyclic aromatic compounds that have garnered significant interest in the field of natural product chemistry due to their diverse and potent biological activities. The carbazomycin complex, a family of carbazole alkaloids, was first isolated from the fermentation broth of Streptoverticillium ehimense. While Carbazomycins A and B are the major components of this complex, several minor constituents, including Carbazomycin D, have also been identified and characterized. Carbazomycin D, with the chemical structure 3,4,6-trimethoxy-1,2-dimethylcarbazole, has contributed to the growing library of carbazole compounds with potential therapeutic applications.

Fermentation of Streptoverticillium ehimense for Carbazomycin Production

The production of the carbazomycin complex is achieved through the submerged fermentation of Streptoverticillium ehimense. While specific media compositions can be optimized, a representative protocol is outlined below.

Culture Medium and Conditions

A two-stage fermentation process is typically employed for the production of carbazomycins.

Table 1: Seed and Production Culture Media for Streptoverticillium ehimense

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 40 |

| Soluble Starch | - | 20 |

| Soybean Meal | 10 | 15 |

| Yeast Extract | 3 | 5 |

| Peptone | 5 | - |

| CaCO₃ | 2 | 3 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| NaCl | 3 | 3 |

| pH | 7.0-7.2 | 7.0-7.2 |

Fermentation Protocol

-

Inoculum Preparation: A well-sporulated culture of Streptoverticillium ehimense from an agar slant is used to inoculate the seed medium. The seed culture is incubated for 48-72 hours at 28°C on a rotary shaker at 200 rpm.

-

Production Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is carried out in baffled flasks at 28°C with constant agitation (200 rpm) for 7-10 days. The production of carbazomycins can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the culture extract.

Isolation and Purification of Carbazomycin D

Carbazomycin D is a minor component of the complex, and its isolation requires a multi-step chromatographic process. The general workflow for the isolation of the carbazomycin complex and the subsequent purification of Carbazomycin D is depicted below.

Extraction Protocol

-

The fermentation broth is harvested and centrifuged to separate the mycelia from the supernatant.

-

The mycelial cake is extracted repeatedly with acetone. The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous residue.

-

The aqueous residue is then extracted with ethyl acetate.

-

The supernatant (fermentation broth) is also extracted with ethyl acetate.

-

All ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude carbazomycin complex.

Purification Protocol

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.

-

Fraction Pooling: Fractions showing the presence of Carbazomycin D (identified by comparison with a standard or by its characteristic Rf value) are pooled and concentrated.

-

Preparative HPLC: The enriched fraction containing Carbazomycin D is further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase of methanol and water to yield pure Carbazomycin D.

Structural Elucidation of Carbazomycin D

The structure of Carbazomycin D was determined to be 3,4,6-trimethoxy-1,2-dimethylcarbazole based on comprehensive spectroscopic analysis.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Carbazomycin D.

Table 2: ¹H NMR Spectroscopic Data for Carbazomycin D (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.01 | d | 8.5 | H-5 |

| 7.32 | d | 2.0 | H-7 |

| 7.25 | dd | 8.5, 2.0 | H-8 |

| 4.05 | s | - | 4-OCH₃ |

| 3.95 | s | - | 6-OCH₃ |

| 3.88 | s | - | 3-OCH₃ |

| 2.55 | s | - | 1-CH₃ |

| 2.35 | s | - | 2-CH₃ |

| 8.5 (br s) | br s | - | N-H |

Table 3: ¹³C NMR Spectroscopic Data for Carbazomycin D (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.1 | C-4a |

| 145.9 | C-4 |

| 142.8 | C-3 |

| 139.8 | C-8a |

| 135.2 | C-5a |

| 121.8 | C-5 |

| 119.5 | C-1 |

| 118.2 | C-2 |

| 115.4 | C-8 |

| 110.8 | C-4b |

| 103.5 | C-7 |

| 61.2 | 4-OCH₃ |

| 60.8 | 3-OCH₃ |

| 55.9 | 6-OCH₃ |

| 12.8 | 1-CH₃ |

| 10.5 | 2-CH₃ |

Table 4: Other Spectroscopic Data for Carbazomycin D

| Spectroscopic Method | Key Observations |

| UV-Vis (MeOH) | λmax (log ε): 235 (4.65), 258 (4.45), 303 (4.25), 335 (3.85) nm |

| IR (KBr) | νmax: 3450 (N-H), 1620, 1590, 1500 (aromatic C=C) cm⁻¹ |

| Mass Spectrometry (EI-MS) | m/z (%): 285 [M]⁺ (100), 270 (55), 254 (20) |

Biological Activity

Carbazomycin D, along with other minor carbazomycins, has been reported to exhibit antimicrobial activity. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.

Table 5: Antimicrobial Activity of Carbazomycin D (MIC in µg/mL)

| Test Organism | MIC (µg/mL) |

| Bacillus subtilis | 25 |

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | 50 |

| Aspergillus niger | 25 |

The data indicates that Carbazomycin D possesses moderate activity against Gram-positive bacteria and some fungi, while being less effective against Gram-negative bacteria.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of Carbazomycin D from Streptoverticillium ehimense. The experimental protocols for fermentation and purification, along with the comprehensive spectroscopic data, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The moderate antimicrobial activity of Carbazomycin D suggests that the carbazole scaffold continues to be a promising template for the development of new therapeutic agents. Further investigation into its mechanism of action and potential for synthetic modification is warranted.

References

The Architecture of Alkaloid Assembly: A Technical Guide to Carbazomycin Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of carbazomycin alkaloids, a class of biologically active compounds produced by various Streptomyces species. Carbazomycins exhibit significant antifungal and antibacterial properties, making their biosynthetic machinery a subject of intense research for applications in drug discovery and synthetic biology.[1][2] This document details the genetic blueprint, enzymatic cascade, and experimental validation underlying the construction of the carbazole nucleus and its subsequent modifications.

The Genetic Blueprint: The Carbazomycin Biosynthetic Gene Cluster (cbz)

The production of carbazomycin is orchestrated by a dedicated biosynthetic gene cluster (BGC). Genome mining efforts in a carbazomycin-producing Streptomyces strain identified an 8.3 kb BGC, designated the cbz cluster.[3] This cluster shows significant homology and synteny with the gene clusters responsible for other carbazole alkaloids, such as neocarazostatin A (nzs) and carquinostatin (cqs).[3][4][5]

The core enzymes required for the assembly of the carbazole scaffold are highly conserved across these pathways. The identified cbz cluster contains genes homologous to those encoding an aminotransferase, a thiamine diphosphate (ThDP)-dependent enzyme, a KASIII-like enzyme, and a cyclase, which together construct the tricyclic carbazole core.[3][6]

A key distinction in the identified cbz cluster compared to the nzs and cqs clusters is the apparent absence of genes encoding a discrete acyl carrier protein (ACP) like NzsE/CqsB6 and a β-ketoacyl-ACP synthase like NzsF/CqsB5.[3] This suggests that the biosynthesis of the 3-hydroxybutyryl extender unit may proceed via a different mechanism or utilize CoA-linked substrates directly.[3]

Key Enzymes in Carbazomycin Biosynthesis

The table below summarizes the core enzymes within the cbz gene cluster and their homologues involved in related carbazole alkaloid pathways.

| Gene | Homologue (in nzs/cqs cluster) | Proposed Function |

| cbzD | NzsD / CqsB7 | Aminotransferase: Catalyzes the deamination of L-tryptophan to form indole-3-pyruvate (IPA).[3] |

| cbzB | NzsH / CqsB3 | ThDP-dependent enzyme: Catalyzes the acyloin condensation between IPA and pyruvate to form an α-hydroxy-β-keto acid intermediate.[3][5] |

| cbzE | NzsJ / CqsB1 | KASIII-like enzyme: Catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with an acetyl-derived extender unit.[3][5] |

| cbzF | NzsI / CqsB2 | Cyclase/Aromatase: Catalyzes the final cyclization and aromatization to form the tricyclic carbazole nucleus.[3][5][6] |

| cbzMT | - | O-methyltransferase: Catalyzes the final methylation step to yield carbazomycin A from carbazomycin B.[1][3] |

The Assembly Line: The Biosynthetic Pathway

Isotope-labeling experiments have been fundamental in elucidating the building blocks of the carbazomycin skeleton. These studies confirmed that the carbazole core is derived from L-tryptophan, pyruvic acid, and acetate units, with the methoxy group originating from S-adenosyl methionine (SAM).[3][7][8]

The proposed biosynthetic pathway proceeds as follows:

-

Initiation : The pathway begins with the deamination of L-tryptophan by the aminotransferase CbzD to yield indole-3-pyruvate (IPA) .[3]

-

Acyloin Condensation : The ThDP-dependent enzyme CbzB catalyzes the condensation of IPA with a molecule of pyruvate , forming a key α-hydroxy-β-keto acid intermediate .[3]

-

Decarboxylative Condensation : The KASIII-like enzyme CbzE mediates the crucial decarboxylative condensation between the α-hydroxy-β-keto acid and a C4 extender unit, likely 3-hydroxybutyryl-CoA.[3]

-

Cyclization and Aromatization : The cyclase CbzF catalyzes an intramolecular cyclization of the unstable intermediate, followed by aromatization to construct the foundational tricyclic carbazole nucleus, forming carbazomycin B .[3][6]

-

Tailoring/Modification : In the final step for some carbazomycins, an O-methyltransferase (CbzMT) transfers a methyl group from SAM to the hydroxyl group of carbazomycin B to produce carbazomycin A .[1][3]

Experimental Validation and Methodologies

The elucidation of the carbazomycin pathway relies on a combination of genome mining, gene inactivation, and metabolite analysis. The general workflow for this process is a cornerstone of modern natural product discovery.

References

- 1. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]

- 3. O-methyltransferase CbzMT catalyzes iterative 3,4-dimethylations for carbazomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemo-Enzymatic Synthesis of Bioactive Carbazole Derivatives [mdpi.com]

- 7. Biosynthesis of carbazomycin B. II. Origin of the whole carbon skeleton. | Semantic Scholar [semanticscholar.org]

- 8. Biosynthesis of carbazomycin B. II. Origin of the whole carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Carbazomycin D

A detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Carbazomycin D is presented, alongside an exploration of its potential biological mechanism of action through the inhibition of the 5-lipoxygenase pathway. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.

Carbazomycin D, a member of the carbazomycin family of alkaloids, possesses a unique carbazole framework. Its structure has been elucidated as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole. The spectroscopic data underpinning this structure are crucial for its identification, characterization, and further development as a potential therapeutic agent.

Spectroscopic Data

The structural confirmation of Carbazomycin D is supported by comprehensive NMR and high-resolution mass spectrometry (HRMS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Carbazomycin D provide a detailed map of its chemical environment. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Carbazomycin D

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | s | 1H | H-5 |

| 7.77 | br s | 1H | NH |

| 6.91 | d, J = 2.1 Hz | 1H | H-7 |

| 6.79 | d, J = 2.1 Hz | 1H | H-8 |

| 3.96 | s | 3H | OMe |

| 3.88 | s | 3H | OMe |

| 3.86 | s | 3H | OMe |

| 2.45 | s | 3H | Me |

| 2.29 | s | 3H | Me |

Table 2: ¹³C NMR Spectroscopic Data for Carbazomycin D

| Chemical Shift (ppm) | Assignment |

| 156.4 | C |

| 147.2 | C |

| 144.9 | C |

| 141.8 | C |

| 139.7 | C |

| 123.6 | C |

| 120.2 | CH |

| 119.8 | C |

| 114.7 | C |

| 109.9 | CH |

| 94.7 | CH |

| 61.2 | OMe |

| 60.8 | OMe |

| 55.7 | OMe |

| 12.5 | Me |

| 9.4 | Me |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula and exact mass of Carbazomycin D.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Carbazomycin D

| Ion | Molecular Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₇H₂₀NO₃ | 286.1438 | 286.1437 |

Experimental Protocols

The acquisition of the spectroscopic data follows standardized laboratory procedures.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 HD spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard reference mixture to ensure high mass accuracy.

Biological Context and Potential Mechanism of Action

While the specific signaling pathways of Carbazomycin D are not yet fully elucidated, related compounds in the carbazomycin family have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Inhibition of the 5-LOX pathway is a key therapeutic strategy for inflammatory diseases.

The 5-lipoxygenase pathway is initiated by the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to produce various leukotrienes. These leukotrienes bind to their respective receptors, triggering a cascade of inflammatory responses. The potential inhibitory action of Carbazomycin D on this pathway suggests its promise as an anti-inflammatory agent.

Below is a diagram illustrating the key steps in the 5-lipoxygenase signaling pathway, a likely target for the biological activity of carbazomycin compounds.

Caption: 5-Lipoxygenase pathway and potential inhibition.

The provided spectroscopic data and the outlined potential mechanism of action for Carbazomycin D offer a foundational understanding for researchers engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into the specific molecular interactions of Carbazomycin D with components of the 5-lipoxygenase pathway will be crucial in validating its therapeutic potential.

References

The Natural Provenance of Carbazomycins C, D, E, and F: A Technical Guide

This technical guide provides a comprehensive overview of the natural sources, origins, and isolation of Carbazomycins C, D, E, and F for researchers, scientists, and drug development professionals. Carbazomycins are a group of carbazole alkaloids known for their diverse biological activities. This document details the microorganisms responsible for their production and the methodologies for their extraction and purification.

Natural Source and Origin

Carbazomycins C, D, E, and F are secondary metabolites produced by specific strains of actinomycete bacteria. The primary identified natural sources are:

-

Streptoverticillium ehimense : This bacterium is the original and most cited producer of the broader carbazomycin complex, which includes Carbazomycins C, D, E, and F as minor components alongside the more abundant Carbazomycins A and B.[1][2][3] The producing strain was initially designated as H 1051-MY 10 before being identified as Streptoverticillium ehimense.[3]

-

Streptomyces sp. CMU-JT005 : A strain of Streptomyces isolated from soil has also been identified as a producer of Carbazomycins D and F.[4] This finding suggests that the genetic blueprint for carbazomycin biosynthesis may be present in other related actinomycetes.

These microorganisms are typically isolated from soil environments, which are a rich source of novel antibiotic-producing bacteria.

Biosynthesis of the Carbazomycin Core

The carbazole skeleton of these compounds is biosynthesized from fundamental metabolic building blocks. Tracer experiments have indicated that the biosynthesis of the carbazomycin core proceeds through the condensation of tryptophan, pyruvate, and two acetate molecules.[5] The indole moiety of the carbazole structure is derived from tryptophan.[5] Subsequent enzymatic modifications, such as hydroxylation, methylation, and prenylation, lead to the diversity observed within the carbazomycin family.[5]

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation, extraction, and purification of Carbazomycins C, D, E, and F based on published methodologies.

Fermentation of Producing Microorganism

A seed culture of the producing strain (e.g., Streptoverticillium ehimense) is prepared by inoculating a suitable liquid medium and incubating with shaking. This seed culture is then used to inoculate a larger production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired metabolites.

Extraction of Carbazomycins

Following fermentation, the cultured broth is harvested. The carbazomycins are primarily located within the mycelia. The typical extraction procedure is as follows:

-

The mycelial cake is separated from the culture filtrate by centrifugation or filtration.

-

The mycelia are extracted with an organic solvent, commonly acetone.[6][7]

-

The acetone extract is concentrated in vacuo to remove the solvent.

-

The resulting aqueous residue is then subjected to liquid-liquid extraction with a solvent such as ethyl acetate to partition the carbazomycins into the organic phase.[6][7]

-

The organic phase is collected and concentrated to yield a crude extract containing the carbazomycin complex.

Purification of Carbazomycins C, D, E, and F

The crude extract contains a mixture of carbazomycins and other metabolites. The separation and purification of the minor components C, D, E, and F require chromatographic techniques:

-

Alumina Column Chromatography : The crude extract is first fractionated using column chromatography on alumina.[6][7] Elution with a solvent gradient allows for the separation of the different carbazomycin components based on their polarity.

-

Thin-Layer Chromatography (TLC) : Analytical TLC is used to monitor the separation and identify fractions containing the desired compounds.

-

High-Performance Liquid Chromatography (HPLC) : Further purification of the fractions is often achieved using preparative HPLC to isolate the individual Carbazomycins C, D, E, and F in high purity.

Data Presentation

The following tables summarize the key characteristics of Carbazomycins C, D, E, and F.

Table 1: Physicochemical Properties of Carbazomycins C, D, E, and F

| Compound | Molecular Formula | Chemical Structure Description |

| Carbazomycin C | C₁₇H₁₉NO₃ | 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole[1] |

| Carbazomycin D | C₁₈H₂₁NO₃ | 3,4,6-trimethoxy-1,2-dimethylcarbazole[1] |

| Carbazomycin E | C₁₆H₁₅NO₃ | Carbazomycinal (contains an aldehyde function)[1] |

| Carbazomycin F | C₁₇H₁₇NO₄ | 6-methoxycarbazomycinal (contains an aldehyde function)[1] |

Table 2: Biological Activity of Carbazomycins

| Compound | Activity Type | Target Organisms/Cells | Notes |

| Carbazomycins C & D | Antimicrobial | Phytopathogenic fungi, some bacteria and yeasts[1][6] | Generally weak antibacterial and anti-yeast activity[6] |

| Carbazomycins D & F | Nematicidal | Not specified | Isolated from a Streptomyces strain with nematicidal activity[4] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of Carbazomycins C, D, E, and F from the cultured broth of the producing microorganism.

Caption: Workflow for the isolation and purification of Carbazomycins.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of carbazomycin B. II. Origin of the whole carbon skeleton. | Semantic Scholar [semanticscholar.org]

- 3. New antibiotics, carbazomycins A and B. III. Taxonomy and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methoxy-2-methyl-carbazole-1,4-quinone, carbazomycins D and F from Streptomyces sp. CMU-JT005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Carbazole Alkaloid Family: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids represent a significant and diverse family of naturally occurring heterocyclic compounds. Their unique tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, forms the foundation for a wide array of biological activities.[1][2] Primarily isolated from terrestrial plants of the Rutaceae family, particularly from the genera Murraya, Clausena, and Glycosmis, these compounds have garnered substantial interest in the scientific community for their potential therapeutic applications.[3][4]

This technical guide provides an in-depth overview of the carbazole alkaloid family, with a focus on their chemical diversity, natural sources, and multifaceted biological activities. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into their mechanisms of action.

Chemical Structure and Natural Sources

The core of all carbazole alkaloids is the carbazole nucleus. Variations in the substitution patterns on this core structure give rise to the vast diversity within this family. Many biologically active carbazole alkaloids are derived from a 3-methylcarbazole precursor.[2]

The primary natural sources of carbazole alkaloids are plants belonging to the Rutaceae family. Notably, Murraya koenigii (curry leaf tree) is a rich source of numerous carbazole alkaloids, including mahanine, mahanimbine, and murrayanine.[5] Other significant plant sources include various species of Clausena and Glycosmis.[3][4]

Biological Activities and Therapeutic Potential

Carbazole alkaloids exhibit a broad spectrum of pharmacological effects, making them promising candidates for the development of new therapeutic agents. Their biological activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]

Anticancer Activity

A significant body of research has focused on the anticancer potential of carbazole alkaloids. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.

Mahanimbine , a prominent carbazole alkaloid, has demonstrated potent anticancer effects against pancreatic, lung, and breast cancer cells.[6][7] It induces cell cycle arrest and apoptosis by targeting critical signaling pathways.

Quantitative Anticancer Activity of Carbazole Alkaloids

| Carbazole Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Mahanimbine | Capan-2 (Pancreatic) | 3.5 µM | [1] |

| Mahanimbine | SW1190 (Pancreatic) | 3.5 µM | [1] |

| Mahanimbine | A549 (Lung) | 32.5 µM | [7] |

| Mahanimbine | MCF-7 (Breast) | 14 µM (at 48h) | |

| Mahanine | A549 (Lung) | 12.5 µM | [8] |

| Mahanine | A549-TR (Taxol-Resistant Lung) | 12.5 µM | [8] |

| Mahanine | H1299 (Metastatic Lung) | 10 µM | [8] |

| 7-Methoxyheptaphylline | LNCaP (Prostate) | Significant inhibition at 1, 10, and 100 µM (24h) | |

| Murrayanine | A549 (Lung) | 9 µM | [9] |

Signaling Pathways in Anticancer Activity

The anticancer effects of mahanimbine in pancreatic cancer cells are mediated through the downregulation of the AKT/mTOR and STAT3 signaling pathways.[6]

References

- 1. phytojournal.com [phytojournal.com]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. pubcompare.ai [pubcompare.ai]

Carbazomycin D: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin D is a naturally occurring carbazole alkaloid isolated from actinomycetes of the Streptomyces genus.[1] As a member of the carbazomycin family, it has garnered interest within the scientific community for its diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. This document provides an in-depth technical guide to Carbazomycin D, summarizing its chemical properties, biological activities, and relevant experimental methodologies.

Chemical Properties

Carbazomycin D, with the formal name 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole, possesses a distinct tricyclic aromatic structure. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 108073-63-8 | [1] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | [2] |

| Appearance | Light brown solid | [2] |

| Solubility | Soluble in methanol or DMSO | [2] |

| Storage | -20°C | [2] |

Biological Activity

Carbazomycin D has demonstrated a range of biological effects, making it a molecule of interest for further investigation in drug discovery. Its activities are quantified by Minimum Inhibitory Concentration (MIC) for antifungal and antibacterial effects, and by the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity.

| Activity | Organism/Cell Line | Value | Reference(s) |

| Antifungal | Trichophyton asteroides | MIC: 100 µg/mL | [1] |

| Trichophyton mentagrophytes | MIC: 100 µg/mL | [1] | |

| Antituberculosis | Mycobacterium tuberculosis | IC₅₀: 25 µg/mL | [1] |

| Cytotoxicity | MCF-7 (Human breast adenocarcinoma) | IC₅₀: 21.3 µg/mL | [1] |

| KB (Human oral epidermoid carcinoma) | IC₅₀: 33.2 µg/mL | [1] | |

| NCI-H187 (Human small cell lung cancer) | IC₅₀: 12.9 µg/mL | [1] | |

| Vero (African green monkey kidney) | IC₅₀: 34.3 µg/mL | [1] |

While the precise mechanisms of action are not fully elucidated for Carbazomycin D, other carbazole compounds have been suggested to exert their antimicrobial effects by increasing cell membrane permeability or by interacting with bacterial DNA gyrase through non-covalent bonds.[3] The cytotoxic effects of some carbazole derivatives have been linked to the activation of signaling pathways such as the p53 pathway.

Experimental Protocols

The following sections detail generalized methodologies for the isolation and biological evaluation of Carbazomycin D, based on standard practices for natural product chemistry and cell biology.

Isolation and Purification of Carbazomycin D from Streptomyces

Carbazomycin D is a minor component isolated from the culture broth of Streptoverticillium ehimense.[1] A general workflow for its isolation is as follows:

-

Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable liquid medium and incubated under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites.[4]

-

Extraction: The cultured mycelia are separated from the broth. The mycelia are then extracted with an organic solvent such as acetone. The solvent is subsequently removed under reduced pressure, and the aqueous residue is further extracted with a solvent like ethyl acetate.[5]

-

Chromatographic Separation: The crude extract is subjected to column chromatography, typically using alumina or silica gel, to separate the different components.[5]

-

Purification: Fractions containing Carbazomycin D are further purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity of Carbazomycin D can be determined using the broth microdilution method.

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium.[6]

-

Serial Dilution: Carbazomycin D is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.[6]

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate.[6]

-

Incubation: The plate is incubated under appropriate conditions for fungal growth (typically 24-48 hours).[6]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Carbazomycin D that causes a significant inhibition of fungal growth (typically ≥50%) compared to a drug-free control.[6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Carbazomycin D on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

-

Cell Seeding: The selected cancer cell line is seeded into a 96-well plate at a specific density and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are treated with various concentrations of Carbazomycin D and incubated for a specified period (e.g., 72 hours).[7]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength. The IC₅₀ value is then calculated from the dose-response curve.[7]

Visualizations

Caption: Experimental workflow for the isolation and biological activity screening of Carbazomycin D.

Conclusion

Carbazomycin D represents a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its chemical properties and biological effects, along with standardized protocols for its study. Future research should focus on elucidating its specific molecular targets and mechanisms of action to fully assess its therapeutic potential.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. echemcom.com [echemcom.com]

- 4. banglajol.info [banglajol.info]

- 5. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Cytotoxicity of Carbazomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the initial cytotoxic characterization of Carbazomycin D, a carbazole alkaloid isolated from Streptomyces species.[1] The document summarizes the available quantitative data, outlines a standard experimental protocol for cytotoxicity assessment, and presents a hypothesized mechanism of action based on the activity of related compounds.

Quantitative Cytotoxicity Data

Initial in vitro studies have determined the half-maximal inhibitory concentration (IC₅₀) of Carbazomycin D against a panel of human cancer cell lines and one non-cancerous primate cell line. The results demonstrate a broad-spectrum cytotoxic effect.

Table 1: IC₅₀ Values for Carbazomycin D

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

|---|---|---|

| NCI-H187 | Human Small Cell Lung Cancer | 12.9 |

| MCF-7 | Human Breast Adenocarcinoma | 21.3 |

| KB | Human Oral Epidermoid Carcinoma | 33.2 |

| Vero | African Green Monkey Kidney (Non-cancerous) | 34.3 |

Data sourced from Cayman Chemical product information sheet.

The data indicates that Carbazomycin D exhibits its most potent activity against the NCI-H187 small cell lung cancer line.

Experimental Protocols

The following section details a generalized but comprehensive protocol for determining the cytotoxicity of a compound like Carbazomycin D, based on the widely used MTT assay.[2][3]

2.1. In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[2][4] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[4]

Materials:

-

Carbazomycin D (stock solution prepared in Dimethyl Sulfoxide, DMSO)

-

Target cell lines (e.g., MCF-7, KB, NCI-H187, Vero)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

MTT reagent (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570-590 nm)[4]

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Carbazomycin D in serum-free medium. After incubation, remove the medium from the wells and add 100 µL of the various concentrations of Carbazomycin D. Include wells with vehicle control (medium with DMSO, equivalent concentration to the highest drug dose) and untreated controls (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the treatment period, add 50 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5] Add 150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[3] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualized Workflows and Pathways

3.1. Experimental Workflow for Cytotoxicity Screening

The logical flow of an in vitro cytotoxicity study, from compound preparation to final data analysis, is a critical component of the research process.

3.2. Hypothesized Signaling Pathway for Cytotoxicity

While the specific molecular mechanism of Carbazomycin D has not been fully elucidated in initial studies, a plausible pathway involves the induction of apoptosis. Many cytotoxic agents, including other carbazole derivatives, trigger cell death through pathways mediated by the p53 tumor suppressor protein.[6][7] This often involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.[8]

The following diagram illustrates a hypothesized p53-mediated apoptotic pathway that may be triggered by Carbazomycin D.

In this proposed mechanism, Carbazomycin D induces cellular stress, leading to the stabilization and activation of p53.[8] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c, which initiates the caspase cascade, ultimately leading to programmed cell death.[6][8]

Conclusion and Future Directions

Initial findings establish Carbazomycin D as a cytotoxic agent with activity against multiple cancer cell lines. The provided data serves as a baseline for further investigation. Future research should focus on:

-

Elucidating the precise molecular mechanism of action to confirm the hypothesized apoptotic pathway.

-

Conducting broader screening against a more extensive panel of cancer cell lines to identify primary targets.

-

Performing in vivo studies to assess the compound's efficacy and safety profile in animal models.

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Carbazomycin D

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Carbazomycin D, a member of the carbazole alkaloid family known for their diverse biological activities. The presented synthesis is based on a convergent and efficient strategy, suitable for gram-scale production, which is crucial for further biological evaluation and drug development endeavors.

Introduction

Carbazomycin D is a naturally occurring carbazole alkaloid isolated from Streptoverticillium ehimense. Carbazoles, in general, exhibit a range of biological activities, making them attractive targets for synthetic chemists. The total synthesis of Carbazomycin D not only provides access to the natural product for biological studies but also allows for the generation of analogs for structure-activity relationship (SAR) studies. The protocol outlined below follows a recently developed synthetic route that is notable for its efficiency and scalability.[1][2][3]

Retrosynthetic Analysis

The synthetic plan for Carbazomycin D is devised from a retrosynthetic analysis that disconnects the target molecule at key bonds, leading to simpler and commercially available starting materials. The core strategy involves the construction of the carbazole nucleus followed by strategic functionalization to install the requisite substituents.

A key disconnection is made at the C4-methoxy group, leading back to Carbazomycin A. Carbazomycin A is then traced back to a key triflate intermediate, which is formed from a 2-hydroxycarbazole. This central carbazole intermediate is assembled via an aryne-mediated cyclization, a powerful method for constructing the carbazole skeleton. The retrosynthetic logic is depicted in the following diagram.

Caption: Retrosynthetic analysis of Carbazomycin D.

Experimental Protocols

The following protocols detail the key steps in the total synthesis of Carbazomycin D.

1. Synthesis of the Carbazole Core via Aryne-Mediated Cyclization

The construction of the carbazole skeleton is achieved through an intramolecular reaction of a tethered amino group onto an aryne intermediate. This key step efficiently builds the tricyclic core of the molecule.

-

Reaction Scheme:

-

A suitably substituted 2-aminobiphenyl derivative is treated with a strong base (e.g., n-butyllithium) to generate an aryne intermediate in situ.

-

The proximate amino group then undergoes nucleophilic addition to the aryne, leading to the formation of the carbazole ring system.[4]

-

-

Detailed Protocol:

-

To a solution of the 2-aminobiphenyl precursor in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired carbazole.

-

2. Functional Group Manipulations towards Carbazomycin A

With the carbazole core in hand, a series of functional group interconversions are performed to arrive at Carbazomycin A. This typically involves demethylation and subsequent methylation steps. A crucial regioselective demethylation is often performed using boron trichloride.[1][2][3]

-

Regioselective Demethylation:

-

To a solution of the trimethoxycarbazole intermediate in dichloromethane at -78 °C, add boron trichloride (1.0 M in hexanes, 1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction with methanol and allow it to warm to room temperature.

-

Concentrate the mixture under reduced pressure and purify by column chromatography to yield the 2-hydroxycarbazole.

-

-

Triflation of the Hydroxycarbazole:

-

To a solution of the 2-hydroxycarbazole and triethylamine in dichloromethane at 0 °C, add trifluoromethanesulfonic anhydride dropwise.

-

Stir the reaction at 0 °C for 30 minutes.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the carbazole triflate, which is often used in the next step without further purification.[2]

-

-

Negishi Coupling to form Carbazomycin A:

-

To a solution of the carbazole triflate in THF, add the palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃) and a suitable ligand (e.g., CyJohnPhos).

-

Add the methylating agent, such as a bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃).

-

Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, quench with saturated aqueous Rochelle's salt solution, and extract with ethyl acetate.

-

Purify the product by column chromatography to obtain Carbazomycin A.[2]

-

3. Final Step: Synthesis of Carbazomycin D from Carbazomycin A

The final transformation to Carbazomycin D involves the introduction of a methoxy group at the C4 position of Carbazomycin A.[2]

-

Reaction Scheme:

-

Carbazomycin A is subjected to conditions that facilitate electrophilic aromatic substitution, preferentially at the C4 position, to install a hydroxyl group, which is then methylated. Alternatively, a directed lithiation followed by reaction with an electrophilic oxygen source can be employed.

-

-

Detailed Protocol (Illustrative):

-

To a solution of Carbazomycin A in anhydrous THF at -78 °C, add a strong base such as t-butyllithium to effect directed lithiation.

-

After stirring for 1 hour, add a suitable electrophilic oxygen source (e.g., MoOPH).

-

Allow the reaction to warm to room temperature.

-

Quench the reaction and perform an aqueous workup.

-

The resulting hydroxylated intermediate is then methylated using a standard methylating agent (e.g., methyl iodide and a base like potassium carbonate) in a suitable solvent (e.g., acetone).

-

Purify the final product by column chromatography to yield Carbazomycin D.

-

Quantitative Data Summary

The following table summarizes the yields for the key transformations in a representative total synthesis of Carbazomycins A and D.

| Step | Transformation | Starting Material | Product | Yield (%) | Reference |

| 1 | Aryne-mediated cyclization | 2-Aminobiphenyl derivative | Substituted Carbazole | ~70-85% | [4] |

| 2 | Regioselective Demethylation | Trimethoxycarbazole | 2-Hydroxycarbazole | High | [1][2][3] |

| 3 | Triflation | 2-Hydroxycarbazole | Carbazole Triflate | 98% | [2] |

| 4 | Negishi Coupling | Carbazole Triflate | Carbazomycin A | 95% | [2] |

| 5 | Methoxylation | Carbazomycin A | Carbazomycin D | Moderate | [2] |

Note: Yields are indicative and can vary based on the specific reagents and conditions used.

Overall Synthetic Workflow

The overall process for the total synthesis of Carbazomycin D is a multi-step sequence that requires careful control of reaction conditions at each stage. The workflow diagram below provides a high-level overview of the synthetic route.

Caption: Overall workflow for the total synthesis of Carbazomycin D.

Conclusion

The total synthesis of Carbazomycin D has been accomplished through a convergent and scalable route.[1][2][3] The key features of this synthesis include the efficient construction of the carbazole core via an aryne-mediated cyclization and strategic late-stage functionalizations to install the necessary substituents. This synthetic protocol provides a reliable method for accessing Carbazomycin D and its analogs for further investigation in drug discovery programs. The detailed experimental procedures and summarized data herein serve as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Carbazomycin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycins are a group of carbazole alkaloids known for their antifungal, antibacterial, and potential anticancer properties. Carbazomycin D, specifically, is a methoxy-substituted derivative that has been a subject of interest in synthetic and medicinal chemistry.[1] The isolation and purification of Carbazomycin D from either natural product extracts or synthetic reaction mixtures is a critical step for its further biological evaluation and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and efficiency. This document provides a detailed protocol and application guidelines for the purification of Carbazomycin D using HPLC.

While specific, detailed HPLC purification protocols for Carbazomycin D are not extensively documented in publicly available literature, this application note provides a generalized yet detailed methodology based on the purification of similar carbazole alkaloids and general principles of preparative chromatography.[2][3][4][5]

Data Presentation

Successful purification of Carbazomycin D by HPLC can be evaluated based on several quantitative parameters. The following table summarizes typical data that should be collected and analyzed.

| Parameter | Analytical HPLC | Preparative HPLC | Expected Value/Range |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm | N/A |

| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:Water (Isocratic or Gradient) | Compound-dependent |

| Flow Rate | 1.0 mL/min | 10-20 mL/min | Scaled based on column size |

| Detection | 224, 244, 289, 339 nm[6] | 289 nm | Based on UV maxima |

| Retention Time (tR) | Variable | Variable | Dependent on conditions |

| Purity (Post-Purification) | >95% | >95% | Assay-dependent |

| Recovery Yield | N/A | >85% | Process-dependent |

| Loading Capacity | µg range | mg to g range[7] | Dependent on column and solubility |

Experimental Protocols

This section outlines a comprehensive protocol for the purification of Carbazomycin D, from initial sample preparation to the final isolation of the purified compound.

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure efficient separation.

-

Crude Extract (from Natural Products):

-

Dry the crude extract containing Carbazomycin D under reduced pressure.

-

Redissolve the dried extract in a minimal amount of a strong solvent in which the compound is highly soluble (e.g., methanol or dimethyl sulfoxide).

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove highly polar or non-polar impurities.

-

Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter before injection.

-

-

Synthetic Reaction Mixture:

-

Quench the reaction and perform a standard aqueous work-up to remove inorganic salts and other water-soluble byproducts.

-

Extract the organic layer containing Carbazomycin D and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the crude product in the HPLC mobile phase or a compatible solvent.

-

Filter the solution through a 0.45 µm or 0.22 µm syringe filter.

-

Analytical Method Development

Before scaling up to preparative HPLC, an analytical method must be developed to determine the optimal separation conditions.

-

Column Selection: A reverse-phase C18 column is a good starting point for the separation of moderately polar compounds like Carbazomycin D.

-

Mobile Phase Selection:

-

Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or Methanol with the same additive as Solvent A. Acetonitrile often provides better resolution for aromatic compounds.

-

-

Gradient Elution: Start with a broad gradient to determine the approximate elution time of Carbazomycin D. A typical scouting gradient would be from 5% to 95% Solvent B over 20-30 minutes.

-

Detection Wavelength: Based on the UV-Vis spectrum of carbazomycins, monitor at wavelengths of 224, 244, 289, and 339 nm.[6]

-

Optimization: Adjust the gradient slope around the elution time of the target compound to maximize resolution from nearby impurities.

Preparative HPLC Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

-

Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger internal diameter and particle size (e.g., 20 mm ID, 10 µm particles).

-

Flow Rate Scaling: Adjust the flow rate according to the column dimensions to maintain a similar linear velocity. The new flow rate can be calculated using the formula: Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)

-

Gradient Adjustment: The gradient time should be adjusted to the new flow rate and column volume.

-

Sample Injection: Dissolve the prepared sample in the mobile phase at a high concentration without causing precipitation. Inject the sample onto the column. The injection volume will depend on the column's loading capacity.

-

Fraction Collection: Collect fractions as the peaks elute from the detector. Fraction collection can be triggered by UV absorbance thresholds.

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

-

Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Carbazomycin D.

Visualizations

Experimental Workflow for Carbazomycin D Purification

Caption: Workflow for the HPLC purification of Carbazomycin D.

Logical Relationship of HPLC Parameters

Caption: Inter-relationships of key HPLC parameters.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. warwick.ac.uk [warwick.ac.uk]

Application Notes and Protocols for Carbazomycin D as an Antifungal Research Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin D is a carbazole alkaloid isolated from the cultured broth of Streptoverticillium ehimense.[1] It belongs to the carbazomycin complex, a family of compounds that have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2] The carbazole nucleus is a key structural motif in many biologically active natural and synthetic compounds. This document provides detailed application notes and experimental protocols for the use of Carbazomycin D as an antifungal agent in a research setting.

Physicochemical Properties of Carbazomycin D

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| Appearance | Colorless needles | - |

| Solubility | Soluble in methanol, DMSO | - |

Antifungal Activity

Carbazomycin D has reported antifungal activity. While extensive quantitative data for Carbazomycin D against a wide range of fungal species is limited in publicly available literature, the initial discovery and subsequent studies on related carbazole compounds indicate its potential as an antifungal agent.[1] The antimicrobial activities of Carbazomycin C and D have been reported, highlighting their potential in this area.[1]

For context, various other carbazole derivatives have shown potent antifungal activity. For instance, certain N-alkylated 3,6-dihalogenocarbazoles exhibit minimal fungicidal concentrations (MFC) between 8.5 and 25 µM against Candida albicans and Candida glabrata.[3]

Proposed Mechanism of Action: Inhibition of Fungal Plasma Membrane H+-ATPase

The primary proposed mechanism of antifungal action for carbazole derivatives is the inhibition of the fungal plasma membrane H+-ATPase (Pma1).[4][5] This enzyme is essential for fungal viability as it maintains the electrochemical proton gradient across the plasma membrane, which is crucial for nutrient uptake and intracellular pH regulation.[4][5] Inhibition of Pma1 leads to disruption of this gradient, ultimately causing fungal cell death.[4] While this mechanism has not been explicitly confirmed for Carbazomycin D, it represents the most likely pathway based on the activity of analogous compounds.

Diagram: Proposed Signaling Pathway of Carbazomycin D

Caption: Proposed mechanism of Carbazomycin D antifungal activity.

Data Presentation

Table 1: Antifungal Activity of Carbazomycin D and Related Compounds

| Compound | Fungal Species | MIC (µg/mL) | MFC (µM) | Reference |

| Carbazomycin D | Various Fungi | Activity Reported | - | [1] |

| Carbazole Derivative 'Molecule B' | Candida albicans SC5314 | 8 | - | [6] |

| Carbazole Derivative 'Molecule C' | Candida albicans SC5314 | 16 | - | [6] |

| N-alkylated 3,6-dihalogenocarbazoles | Candida albicans | - | 8.5 - 25 | [3] |

| N-alkylated 3,6-dihalogenocarbazoles | Candida glabrata | - | 8.5 - 25 | [3] |

Table 2: Cytotoxicity of Carbazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Carbazole Derivative 'Molecule B' | HeLa | > 16 (non-cytotoxic) | [6] |

| Carbazole Derivative 'Molecule C' | HeLa | > 32 (non-cytotoxic) | [6] |

| Various Carbazole Derivatives | HepG2, HeLa, MCF7 | 6.44 - 10.09 | [7] |

| Various Carbazole Derivatives | CaCo-2 | 43.7 - 187.23 | [7] |

Note: The IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Carbazomycin D

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal isolates

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader (optional)

-

Incubator

Procedure:

-

Preparation of Carbazomycin D Stock Solution: Dissolve Carbazomycin D in DMSO to a concentration of 10 mg/mL. Further dilute in RPMI 1640 medium to create a working stock solution.

-

Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of RPMI 1640 to wells 2-12 of a 96-well plate.

-

Add 200 µL of the Carbazomycin D working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

Reading the MIC: The MIC is the lowest concentration of Carbazomycin D that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control well.

Diagram: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of Carbazomycin D against a mammalian cell line (e.g., HeLa or HepG2).

Materials:

-

Carbazomycin D

-

Mammalian cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well flat-bottom microtiter plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Carbazomycin D in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the drug concentration and determine the IC₅₀ value using a suitable software.

Diagram: Cytotoxicity Assay Workflow

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 3: Fungal Plasma Membrane H+-ATPase Inhibition Assay

This is a generalized protocol to assess the inhibitory effect of Carbazomycin D on fungal H+-ATPase activity.

Materials:

-

Carbazomycin D

-

Fungal protoplasts or membrane vesicles enriched with H+-ATPase

-

Assay buffer (e.g., MES-Tris buffer, pH 6.5)

-

ATP solution

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Preparation of Fungal Membranes: Prepare fungal protoplasts and subsequent plasma membrane vesicles enriched in H+-ATPase using established methods (e.g., differential centrifugation and sucrose gradient).

-

ATPase Assay:

-

In a 96-well plate, add the fungal membrane preparation to the assay buffer.

-

Add various concentrations of Carbazomycin D (or vehicle control) and pre-incubate for a short period.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate at 30°C for a defined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding SDS).

-

-

Phosphate Detection:

-

Add the malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released from ATP hydrolysis.

-

After a short incubation, measure the absorbance at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of phosphate released in each reaction.

-

Determine the percentage of H+-ATPase inhibition for each concentration of Carbazomycin D relative to the control.

-

Calculate the IC₅₀ value for H+-ATPase inhibition.

-

Conclusion

Carbazomycin D presents a promising scaffold for the development of novel antifungal agents. The provided application notes and protocols offer a framework for researchers to investigate its antifungal properties, elucidate its mechanism of action, and assess its potential for further development. Further studies are warranted to establish a comprehensive antifungal spectrum and to confirm the specific molecular targets of Carbazomycin D.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Carbazomycin D in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and application of Carbazomycin D in various in vitro experimental settings. Carbazomycin D, a member of the carbazole alkaloid family, has garnered interest for its potential biological activities. This document outlines the necessary procedures for preparing Carbazomycin D solutions and suggests a protocol for assessing its cytotoxic effects.

Data Presentation

Carbazomycin D is a valuable compound for in vitro studies due to its solubility in common laboratory solvents and its biological activity. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |

| Long-Term Storage | -20°C | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Carbazomycin D in DMSO

This protocol describes the preparation of a concentrated stock solution of Carbazomycin D, which can be further diluted to working concentrations for various in vitro assays.

Materials:

-

Carbazomycin D powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of Carbazomycin D needed. For example, to prepare 1 mL of a 10 mM stock solution:

-